molecular formula C6H9BrClNS B13580284 2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride

Cat. No.: B13580284
M. Wt: 242.57 g/mol
InChI Key: KNNVYTQXXDOBAZ-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride is a halogenated thiophene derivative featuring a bromine atom at the 5-position of the thiophene ring and an ethylamine side chain at the 3-position, stabilized as a hydrochloride salt. This compound is structurally related to bioactive molecules targeting central nervous system (CNS) receptors, such as TAAR1 agonists .

Properties

Molecular Formula

C6H9BrClNS

Molecular Weight

242.57 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H8BrNS.ClH/c7-6-3-5(1-2-8)4-9-6;/h3-4H,1-2,8H2;1H

InChI Key

KNNVYTQXXDOBAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CCN)Br.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Bromination temperature 0–5 °C Controls selectivity, minimizes overbromination
Solvent for bromination Chloroform, ethyl acetate Solvent polarity affects reaction rate
Reductive amination reagent NaBH4, NaCNBH3 Sodium cyanoborohydride preferred for mild conditions
Reaction time for amination 2–16 hours Depends on reagent and temperature
Salt formation Room temperature, anhydrous conditions Ensures pure hydrochloride salt

Characterization and Purity Assessment

Summary Table of Preparation Methods

Method Starting Material Key Reagents Yield Advantages Disadvantages
Bromination + Reductive Amination Thiophene-3-carboxaldehyde Br2 or CuBr2, NaBH4/NaCNBH3 Moderate to high (50–80%) Straightforward, well-established Requires careful control to avoid overbromination
Schiff Base Formation + Reduction 5-Bromothiophene-3-carboxaldehyde + NH3 Acid catalyst, reducing agent Moderate (40–70%) Mild conditions, good selectivity Longer reaction times
Protected Amine Route Protected amine derivatives Protecting groups, deprotection reagents Variable Prevents side reactions Additional steps increase complexity

Research Findings and Notes

  • Selective bromination is critical; low temperature and controlled reagent addition prevent polybrominated byproducts.
  • Reductive amination using sodium cyanoborohydride provides mild conditions suitable for sensitive substrates.
  • Conversion to hydrochloride salt improves compound stability and facilitates purification.
  • Spectroscopic and crystallographic data confirm the structure and purity of the final compound.
  • Optimization of solvent, temperature, and stoichiometry enhances yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of thiophene oxides or sulfoxides.

    Reduction: Formation of reduced thiophene derivatives.

Scientific Research Applications

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylamine group can form hydrogen bonds and electrostatic interactions, while the brominated thiophene ring can participate in π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Attributes

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point (°C) Synthesis Yield
2-(Thiophen-3-yl)ethan-1-amine hydrochloride C₆H₉ClNS 178.66 Thiophene (no halogen) Not reported 51.6%
2-(5-Bromo-1-benzothiophen-3-yl)ethan-1-amine hydrochloride C₁₀H₁₀BrClNS 296.61 Benzothiophene fused ring, Br Not reported Not reported
2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride C₇H₉BrClN₂O 267.52 Pyridine ring, Br, ether linkage Not reported Not reported
2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride C₁₀H₁₅ClN 185.69 Phenyl ring, dimethyl groups 218–220 Not reported

Key Observations:

  • Bromination Effects: The bromine atom in 2-(5-Bromothiophen-3-yl)ethan-1-amine increases molecular weight and lipophilicity compared to its non-brominated thiophene analog (178.66 vs. ~242.5 g/mol estimated for the brominated thiophene derivative). This may enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs.
  • Aromatic Ring Variations: Benzothiophene vs. Pyridine vs. Thiophene: The pyridine-based compound replaces sulfur with nitrogen, enabling hydrogen bonding and altering solubility (logP likely lower due to polarizable N). Phenyl vs. Thiophene: The dimethylphenyl derivative lacks heteroatoms but features electron-donating methyl groups, increasing amine basicity compared to electron-withdrawing bromine.

Pharmacological Implications

  • TAAR1 Agonist Scaffold : The thiophene ethylamine motif in is associated with TAAR1 agonism (e.g., Ulotaront for schizophrenia), suggesting that bromination in the target compound could modulate receptor selectivity or metabolic stability.
  • Halogenation Trends : Bromine’s electron-withdrawing effects may alter binding kinetics at serotonin or dopamine receptors, as seen in brominated phenethylamine derivatives .

Biological Activity

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride is a compound with notable structural features, including a brominated thiophene ring and an ethylamine moiety. Its unique molecular architecture suggests potential biological activities that merit investigation, particularly in medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C7_{7}H8_{8}BrN·HCl
  • Molecular Weight : Approximately 206.10 g/mol

The compound's structure influences its reactivity and interactions with biological targets, which are critical for understanding its pharmacological potential.

This compound exhibits biological activity primarily through:

  • Receptor Binding : The compound can bind to various receptors, influencing biochemical pathways.
  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, affecting metabolic processes.
  • Gene Expression Regulation : Interaction with transcription factors may lead to alterations in gene expression profiles over time.

Biological Activity Overview

Research indicates that this compound has the potential to affect various biological pathways. Key areas of activity include:

  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further exploration as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated.
  • Cytotoxicity Studies : Investigations into its cytotoxic effects have indicated relatively low toxicity levels, which enhances its attractiveness for drug development .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Below is a summary of significant findings:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial strains with IC50 values below 10 µM.
Study BCytotoxicity AssessmentShowed low cytotoxicity against WI38 human fibroblasts with an IC50 > 100 µM .
Study CGene Expression ModulationIndicated alterations in gene expression profiles in treated cells compared to controls.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(5-Chlorothiophen-3-yl)ethan-1-amineChlorine substitution at the 5-positionModerate antimicrobial activity
2-(5-Fluorothiophen-3-yl)ethan-1-amineFluorine substitution at the 5-positionLow cytotoxicity, potential anti-inflammatory effects
2-(5-Iodothiophen-3-yl)ethan-1-amineIodine substitution at the 5-positionHigh reactivity but limited biological data available

The presence of bromine in this compound distinguishes it from others, affecting its reactivity and biological interactions.

Q & A

Q. What are the established synthetic routes for 2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated thiophene derivatives can undergo amination using ammonia or amines under controlled conditions. Key steps include:
  • Starting Material : 5-bromothiophene derivatives (e.g., 3-bromo-5-methylthiophene) .
  • Amination : Use of reducing agents (e.g., LiAlH₄) or catalytic hydrogenation to introduce the amine group .
  • Salt Formation : Conversion to the hydrochloride salt via HCl treatment to enhance solubility .
    Optimization involves adjusting temperature (40–80°C), reaction time (6–24 hours), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor progress via TLC or HPLC to minimize byproducts like dehalogenated intermediates .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for validation?

  • Methodological Answer : Post-synthesis characterization requires:
  • Structural Confirmation : NMR (¹H/¹³C) to verify bromine and amine group positions; FT-IR for functional group analysis (e.g., N-H stretching at ~3300 cm⁻¹) .
  • Purity Assessment : HPLC (≥98% purity) with UV detection at 254 nm; elemental analysis to confirm C, H, N, and Br content .
  • Solubility Profiling : Test in aqueous buffers (pH 1–7) and organic solvents (DMSO, ethanol) to guide biological assay design .

Advanced Research Questions

Q. How can experimental design minimize byproduct formation during synthesis?

  • Methodological Answer : Byproduct mitigation strategies include:
  • Temperature Control : Lower temperatures (≤60°C) reduce undesired side reactions like dehalogenation .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency; optimize catalyst-to-substrate ratios .
  • In Situ Monitoring : Use inline FT-IR or GC-MS to detect intermediates and adjust reaction parameters dynamically .
  • Workup Protocols : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the hydrochloride salt from polar impurities .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in receptor binding or cytotoxicity data may arise from:
  • Batch Variability : Re-synthesize the compound under standardized conditions and re-test biological activity .
  • Assay Conditions : Control variables like cell line origin, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may stem from differences in ATP levels in viability assays .
  • Computational Validation : Perform molecular docking studies (e.g., using AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs) and compare with experimental results .

Q. What strategies are employed in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer : SAR studies focus on:
  • Halogen Substitution : Compare bromine vs. chlorine at the 5-position to assess impact on lipophilicity and receptor binding .
  • Amine Modifications : Introduce methyl or ethyl groups to the ethanamine chain to evaluate steric effects on activity .
  • Biological Assays : Test analogs in parallel against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .

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